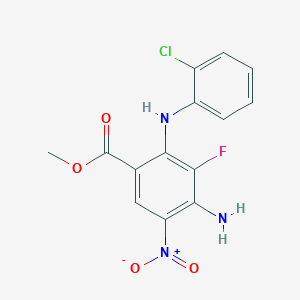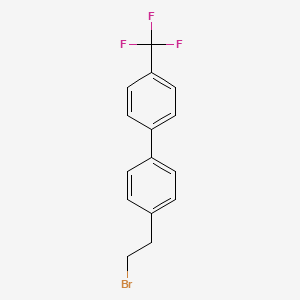
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorophenyl group, a fluoro group, a nitro group, and a benzoic acid methyl ester group. These functional groups contribute to the compound’s unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Esterification: The formation of the methyl ester group.
Each of these steps requires specific reagents and conditions. For example, nitration may involve the use of concentrated nitric acid and sulfuric acid, while fluorination may require the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas. Amination can be achieved using ammonia or an amine derivative, and esterification typically involves the use of methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions are essential for ensuring consistent product quality.
化学反应分析
Types of Reactions
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted benzoic acid esters.
科学研究应用
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
相似化合物的比较
Similar Compounds
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid ethyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid propyl ester
- 4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid butyl ester
Uniqueness
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H11ClFN3O4 |
|---|---|
分子量 |
339.70 g/mol |
IUPAC 名称 |
methyl 4-amino-2-(2-chloroanilino)-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C14H11ClFN3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 |
InChI 键 |
NSFSWKABIBVZHO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2Cl)F)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[4-(Trifluoromethyl)benzyl]amino}pyridine-4-carboxylic acid](/img/structure/B8419454.png)


![2-Thiazolamine, N-[4-chloro-3-(2-furanylmethoxy)phenyl]-](/img/structure/B8419473.png)



![tert-butyl N-[1-(3-cyanophenyl)ethyl]glycinate](/img/structure/B8419494.png)




amino]benzaldehyde](/img/structure/B8419545.png)

